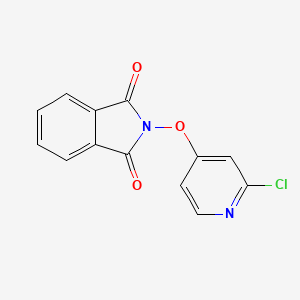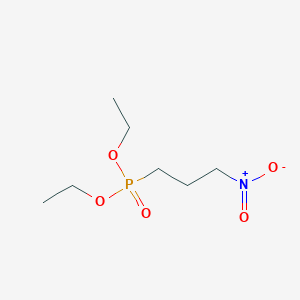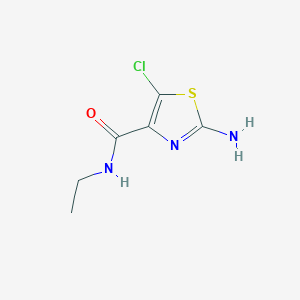
4-Chloro-7-methoxy-1(2H)-isoquinolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-methoxy-1(2H)-isoquinolinone is a chemical compound with a unique structure that includes a chloro group at the 4th position and a methoxy group at the 7th position on an isoquinolinone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methoxy-1(2H)-isoquinolinone typically involves the chlorination and methoxylation of isoquinolinone derivatives. One common method includes the reaction of 4-chloroisoquinolinone with methanol in the presence of a base to introduce the methoxy group at the 7th position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
化学反応の分析
Types of Reactions
4-Chloro-7-methoxy-1(2H)-isoquinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
科学的研究の応用
4-Chloro-7-methoxy-1(2H)-isoquinolinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 4-Chloro-7-methoxy-1(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-Chloro-7-methoxyquinoline
- 4-Chloro-7-methoxy-1H-indazole
- 4-Chloro-7-methoxy-1-indanone
Comparison
4-Chloro-7-methoxy-1(2H)-isoquinolinone is unique due to its isoquinolinone backbone, which distinguishes it from other similar compounds like 4-Chloro-7-methoxyquinoline and 4-Chloro-7-methoxy-1H-indazole. The presence of the isoquinolinone structure imparts different chemical and biological properties, making it a valuable compound for specific applications in research and industry.
特性
CAS番号 |
630423-47-1 |
|---|---|
分子式 |
C10H8ClNO2 |
分子量 |
209.63 g/mol |
IUPAC名 |
4-chloro-7-methoxy-2H-isoquinolin-1-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-6-2-3-7-8(4-6)10(13)12-5-9(7)11/h2-5H,1H3,(H,12,13) |
InChIキー |
OVDVBWYEOUBLKI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(=CNC2=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


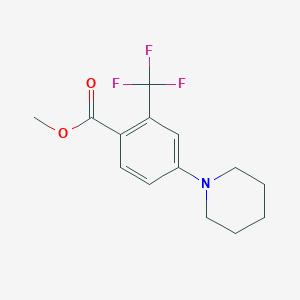
![5-(4-methoxybenzyl)-6-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13993072.png)



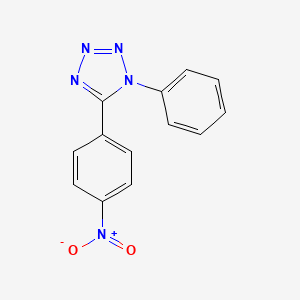
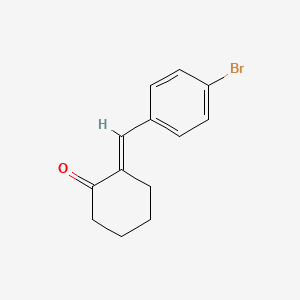
![4-[2-(4-Ethyl-1-piperazinyl)ethyl]benzenamine](/img/structure/B13993097.png)
